molecular formula C10H18O4 B1310467 ethyl (2S)-2-(oxan-2-yloxy)propanoate CAS No. 73208-70-5

ethyl (2S)-2-(oxan-2-yloxy)propanoate

Cat. No.: B1310467
CAS No.: 73208-70-5
M. Wt: 202.25 g/mol
InChI Key: KXSNMSYBVPOHGJ-IENPIDJESA-N
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Description

Ethyl (2S)-2-(oxan-2-yloxy)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a propanoate moiety, and an oxan-2-yloxy group

Scientific Research Applications

Ethyl (2S)-2-(oxan-2-yloxy)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2S)-2-(oxan-2-yloxy)propanoate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-hydroxypropanoic acid with oxan-2-ol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or dichloromethane. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-(oxan-2-yloxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-(oxan-2-yloxy)propanoate involves its interaction with various molecular targets. In biological systems, the compound may act as a substrate for enzymes, leading to the formation of metabolites that participate in metabolic pathways. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical studies.

Comparison with Similar Compounds

Ethyl (2S)-2-(oxan-2-yloxy)propanoate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl (2S)-2-(tetrahydro-2H-pyran-2-yloxy)propanoate: Similar structure but with a tetrahydropyran ring instead of an oxan ring.

    Ethyl (2S)-2-(oxan-2-yloxy)butanoate: Similar structure but with a butanoate moiety instead of a propanoate moiety.

Properties

IUPAC Name

ethyl (2S)-2-(oxan-2-yloxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-3-12-10(11)8(2)14-9-6-4-5-7-13-9/h8-9H,3-7H2,1-2H3/t8-,9?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSNMSYBVPOHGJ-IENPIDJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)OC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439236
Record name AG-G-89175
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73208-70-5
Record name AG-G-89175
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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